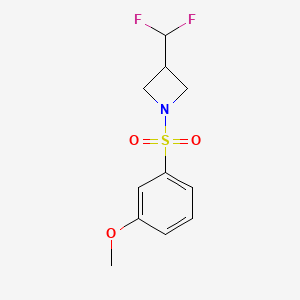

3-(difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine

Description

3-(difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of a difluoromethyl group, a methoxyphenyl sulfonyl group, and an azetidine ring

Properties

IUPAC Name |

3-(difluoromethyl)-1-(3-methoxyphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO3S/c1-17-9-3-2-4-10(5-9)18(15,16)14-6-8(7-14)11(12)13/h2-5,8,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKWTQGFERFXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific reaction conditions.

Attachment of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the azetidine ring with a methoxyphenyl sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-(difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and methoxyphenyl sulfonyl group contribute to its reactivity and binding affinity. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the presence of an ethylamine chain instead of the azetidine ring.

(3-Methoxyphenyl)acetonitrile: Contains the methoxyphenyl group and a nitrile group, differing in the overall structure and functional groups.

2-Methoxyphenyl isocyanate: Features the methoxyphenyl group and an isocyanate group, differing in reactivity and applications.

Uniqueness

3-(difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine is unique due to the combination of the azetidine ring, difluoromethyl group, and methoxyphenyl sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3-(Difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with a difluoromethyl group and a methoxybenzenesulfonyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

- Anticancer Activity : Azetidine derivatives have been reported to exhibit antiproliferative effects against several cancer cell lines. For instance, compounds containing azetidinone structures have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest .

- Antiviral Properties : Similar compounds have demonstrated antiviral activity against various viruses, including influenza and coronaviruses. The mechanism often involves inhibition of viral replication .

Biological Activity Data

| Activity | Cell Line/Pathogen | EC50/IC50 | Reference |

|---|---|---|---|

| Antiproliferative | HL60 Leukemic Cells | IC50 = 76 µM | |

| Antiviral | Influenza A Virus H1N1 | EC50 = 8.3 µM | |

| Antiviral | Human Coronavirus 229E | EC50 = 45 µM |

Case Studies

- Anticancer Efficacy : In a study evaluating the antiproliferative effects of azetidinone derivatives, compounds similar to this compound were found to inhibit the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations. The study highlighted the importance of substituents on the azetidine ring in enhancing biological activity .

- Antiviral Activity : Another investigation focused on the antiviral properties of azetidinone derivatives against RNA viruses. The compound exhibited moderate inhibitory effects against human coronavirus, suggesting potential for therapeutic applications in viral infections .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(difluoromethyl)-1-(3-methoxybenzenesulfonyl)azetidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential sulfonylation and azetidine ring functionalization. A common approach includes:

Reacting 3-methoxybenzenesulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine) under anhydrous conditions to form the sulfonamide intermediate.

Introducing the difluoromethyl group via nucleophilic substitution or radical fluorination, requiring precise temperature control (-10°C to 25°C) and inert atmospheres to minimize side reactions.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Key Considerations:

- Reaction yields (60–85%) depend on stoichiometric ratios and catalyst selection (e.g., CuI for fluorination steps) .

- Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, δ 2.8–3.5 ppm for azetidine protons) .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties and reactivity?

Methodological Answer: The difluoromethyl group (-CF₂H) enhances metabolic stability and lipophilicity (logP ≈ 2.1) compared to non-fluorinated analogs. Key effects:

- Electron-withdrawing nature: Reduces basicity of the azetidine nitrogen (pKa ~6.5 vs. ~9.0 for non-fluorinated analogs), altering solubility and bioavailability.

- Conformational rigidity: Restricts rotation around the C-N bond, confirmed by X-ray crystallography or NOESY NMR .

- Fluorine-specific interactions: Forms weak hydrogen bonds with biological targets (e.g., enzyme active sites), enhancing binding affinity .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

- Enzyme inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates. IC₅₀ values are calculated via dose-response curves (0.1–100 µM).

- Cell viability: Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with EC₅₀ determination over 48–72 hours.

- Membrane permeability: Assess via PAMPA (Parallel Artificial Membrane Permeability Assay) at pH 7.4 .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

Methodological Answer:

Target selection: Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) or fluorophilic regions.

Docking: Use AutoDock Vina or Schrödinger Glide to predict binding modes. Key parameters:

- Grid box centered on active site (20 ų).

- Flexible ligand sampling with 100 poses.

MD simulations (GROMACS): Run 100 ns trajectories in explicit solvent to assess stability (RMSD <2 Å) and hydrogen bond occupancy (>50% simulation time) .

Example Finding: Docking may reveal strong interactions between the sulfonyl group and Arg-123 in carbonic anhydrase, with free energy (ΔG) of -9.2 kcal/mol .

Q. How to resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Case Study: Discrepancies in IC₅₀ values (e.g., 1.5 µM in fluorescence vs. 5.0 µM in radiometric assays) may arise from assay interference (e.g., compound autofluorescence).

- Validation Steps:

- Confirm target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).

- Cross-validate using orthogonal assays (e.g., Western blot for kinase inhibition).

- Adjust buffer conditions (e.g., DMSO concentration <0.1%) to minimize artifacts .

Q. What strategies optimize the compound’s selectivity against off-target proteins?

Methodological Answer:

- SAR Analysis: Synthesize analogs with modified substituents (e.g., replacing 3-methoxy with 3-ethoxy) and test against a panel of 50+ kinases/proteases.

- Structural Insights: Overlay co-crystal structures of analogs with targets to identify selectivity-determining residues (e.g., hydrophobic vs. polar pockets).

- Computational Filters: Use FEP (Free Energy Perturbation) to predict binding affinity changes for key mutations (e.g., Thr-199→Ala in carbonic anhydrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.